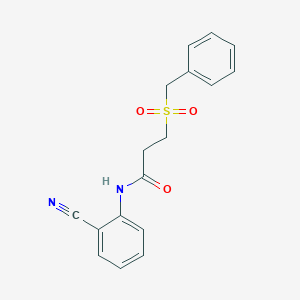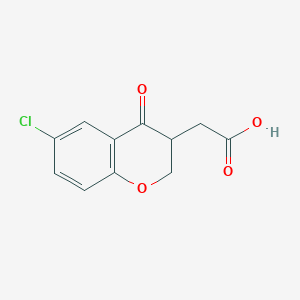
5-Nitropyridine-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Nitropyridine-2-sulfonamide: is an organic compound with the molecular formula C5H5N3O4S and a molecular weight of 203.18 g/mol . This compound is characterized by the presence of a nitro group (-NO2) at the 5-position and a sulfonamide group (-SO2NH2) at the 2-position on a pyridine ring. It is primarily used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitropyridine-2-sulfonamide typically involves the nitration of pyridine derivatives. One common method involves the reaction of pyridine with dinitrogen pentoxide (N2O5) in an organic solvent to form the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO2) and hydrogen sulfite (HSO3-) in water to yield 5-nitropyridine-2-sulfonic acid . The sulfonic acid is subsequently converted to the sulfonamide by reaction with ammonia or amines .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Nitropyridine-2-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The sulfonate group can be substituted by oxygen, nitrogen, and halogen nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions, forming 5-aminopyridine-2-sulfonamide.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkoxides, amines, and halides.
Reduction Reactions: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.
Major Products:
Substitution Products: 2-methoxy-5-nitropyridine, 2-ethoxy-5-nitropyridine, 2-chloro-5-nitropyridine.
Reduction Products: 5-aminopyridine-2-sulfonamide.
Oxidation Products: 5-nitropyridine-2-sulfonic acid.
Applications De Recherche Scientifique
Chemistry: 5-Nitropyridine-2-sulfonamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and as a reagent in substitution reactions .
Biology: In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. Its sulfonamide group mimics the structure of certain biological molecules, making it useful in drug design and development .
Medicine: Sulfonamide derivatives, including this compound, have shown potential as antibacterial and anticancer agents. They inhibit the growth of bacteria by interfering with folate metabolism .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and agrochemicals. Its unique chemical properties make it valuable in the formulation of specialty chemicals .
Mécanisme D'action
The mechanism of action of 5-Nitropyridine-2-sulfonamide primarily involves the inhibition of enzymes involved in folate metabolism. The sulfonamide group competes with para-aminobenzoic acid (PABA) for binding to the enzyme dihydropteroate synthase, thereby preventing the synthesis of dihydrofolic acid, a precursor to folic acid . This inhibition disrupts the production of nucleotides necessary for DNA replication and cell division, leading to the antibacterial effects of the compound.
Comparaison Avec Des Composés Similaires
5-Nitropyridine-3-sulfonamide: Similar structure but with the sulfonamide group at the 3-position.
2-Nitropyridine-5-sulfonamide: The nitro and sulfonamide groups are interchanged, leading to different reactivity and biological activity.
4-Nitropyridine-2-sulfonamide: The nitro group is at the 4-position, affecting its chemical properties and applications.
Uniqueness: 5-Nitropyridine-2-sulfonamide is unique due to the specific positioning of the nitro and sulfonamide groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various substitution reactions and its role as an enzyme inhibitor make it a valuable compound in both research and industrial applications .
Propriétés
IUPAC Name |
5-nitropyridine-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O4S/c6-13(11,12)5-2-1-4(3-7-5)8(9)10/h1-3H,(H2,6,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCCFZPAJPRESBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1[N+](=O)[O-])S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-({1-[3-(morpholin-4-yl)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2650640.png)

![(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea](/img/new.no-structure.jpg)
![3-[1-(naphthalene-1-sulfonyl)pyrrolidin-3-yl]-1,2,4-oxadiazole](/img/structure/B2650646.png)
![2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2650647.png)
![N-(2,4-difluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2650649.png)
![ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(3-fluorophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]propanoate](/img/structure/B2650650.png)




![3,4,5-Trimethoxy-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzamide](/img/structure/B2650661.png)
![2-[4-(Benzenesulfonyl)piperidin-1-yl]-5-chloropyrimidine](/img/structure/B2650663.png)
